1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes methoxyphenyl and phenyl groups attached to a dihydropyrrolone core
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common synthetic route includes the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with phenylacetylene under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-1-octanone: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
4-methoxyamphetamine: While sharing the methoxyphenyl group, this compound belongs to a different class of chemicals with distinct biological activities.
Venlafaxine related compound A: This compound has a similar methoxyphenyl group but is used primarily in pharmaceutical applications as an antidepressant.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
102750-04-9 |
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Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-20-12-8-18(9-13-20)25-22-16-23(17-6-4-3-5-7-17)26(24(22)27)19-10-14-21(29-2)15-11-19/h3-16,23,25H,1-2H3 |
InChI Key |
INKUVBMAPRSNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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